Solasurine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

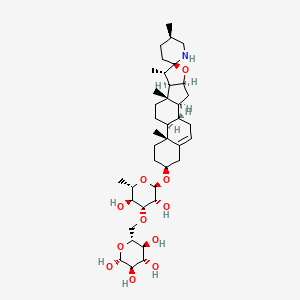

Solasurine is a steroidal alkaloid that can be isolated from Solanum surrattence . It has a molecular formula of C39H63NO11 and a molecular weight of 721.92 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms . The exact structure can be found in the referenced sources .Physical And Chemical Properties Analysis

This compound has a molecular weight of 721.92 g/mol and a molecular formula of C39H63NO11 . It’s stable under normal temperatures and pressures .Scientific Research Applications

Surface Ocean-Lower Atmosphere Study (SOLAS) - An Overview

The Surface Ocean – Lower Atmosphere Study (SOLAS) is an international initiative focused on understanding the interactions and feedbacks between the ocean and atmosphere, which are critical elements of climate and global biogeochemical cycles. This initiative aims to advance our knowledge of ocean-atmosphere interactions, particularly in relation to biogeochemical processes, and their impact on climate and environmental change (Stanley et al., 2021).

Ocean-Atmosphere Interactions and Biogeochemical Cycles

SOLAS studies have significantly enhanced our understanding of the physics of exchange, global trace gas budgets, and atmospheric chemistry. This research has implications for understanding the Earth system's functioning, revealing knowledge gaps, and contributing to strategies for addressing global environmental challenges (Breviere et al., 2015).

Multidisciplinary Approaches in SOLAS Research

The SOLAS initiative exemplifies a multidisciplinary approach to investigating air-sea interactions, integrating natural and social sciences. This approach is crucial for understanding anthropogenic changes in the Earth system and developing measures for adaptation and mitigation (Marandino et al., 2020).

Solasonine and Hepatocellular Carcinoma (HCC)

A specific application of solasonine, a compound isolated from Solanum melongena, has been explored in the context of hepatocellular carcinoma (HCC) treatment. Studies have shown that solasonine can significantly suppress the proliferation of HCC cells and promote ferroptosis, a form of cell death, by disrupting the glutathione redox system. This research suggests potential therapeutic applications of solasonine in cancer treatment (Jin et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Solasurine, a steroidal alkaloid isolated from Solanum surrattence, primarily targets the C3-like protease, also known as the SARS-CoV-2 main protease . This protease plays a crucial role in the life cycle of the SARS-CoV-2 virus, making it a significant target for therapeutic intervention .

Mode of Action

This compound interacts with the C3-like protease at specific amino acids, namely Phe8, Pro9, Ile152, Tyr154, Pro293, Phe294, Val297, and Arg298 . By binding to these sites, this compound can potentially inhibit the activity of the protease, thereby interfering with the replication of the virus .

Biochemical Pathways

Its interaction with the c3-like protease suggests that it may influence the viral replication pathway of sars-cov-2

Result of Action

Its interaction with the C3-like protease suggests that it may inhibit the replication of SARS-CoV-2, potentially leading to a decrease in viral load . .

properties

IUPAC Name |

(2R,3R,4S,5S,6R)-6-[[(2S,3S,4R,5R,6R)-3,5-dihydroxy-2-methyl-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-4-yl]oxymethyl]oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H63NO11/c1-18-8-13-39(40-16-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)49-36-33(45)34(29(41)20(3)48-36)47-17-27-30(42)31(43)32(44)35(46)50-27/h6,18-20,22-36,40-46H,7-17H2,1-5H3/t18-,19+,20+,22+,23-,24+,25+,26+,27-,28+,29+,30-,31+,32-,33-,34-,35-,36+,37+,38+,39-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEKLQMLYWFVFY-VAVRQHLYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)C)O)OCC8C(C(C(C(O8)O)O)O)O)O)C)C)C)NC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)OC[C@@H]8[C@H]([C@@H]([C@H]([C@@H](O8)O)O)O)O)O)C)C)C)NC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H63NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27028-76-8 |

Source

|

| Record name | Solasurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027028768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dichloro-n-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1583978.png)

![Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetrakis(2-methylpropyl)-](/img/structure/B1583980.png)

![2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B1583987.png)

![Methyl 2-[2-thiazolin-2-ylthio]acetate](/img/structure/B1583992.png)